3-(allyloxy)benzoic acid
Overview
Description
3-(allyloxy)benzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyloxy-benzoic acid typically involves the reaction of allyl alcohol with benzoic acid. The process can be carried out through an esterification reaction catalyzed by an acid. The general steps are as follows:
- Allyl alcohol and benzoic acid are mixed in the presence of an acid catalyst.
- The mixture is heated to promote the esterification reaction.
- The product, 3-allyloxy-benzoic acid, is then purified through recrystallization[1][1].
Chemical Reactions Analysis
Types of Reactions: 3-Allyloxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 3-formyl-benzoic acid or 3-carboxy-benzoic acid.
Reduction: Formation of 3-allyloxy-benzyl alcohol.
Substitution: Formation of 3-nitro-allyloxy-benzoic acid or 3-halo-allyloxy-benzoic acid.
Scientific Research Applications
3-Allyloxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty coatings and adhesives to enhance their performance.
Mechanism of Action
The mechanism of action of 3-allyloxy-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Hydroxy-benzoic acid
- 3-Methoxy-benzoic acid
- 3-Nitro-benzoic acid
Comparison: 3-Allyloxy-benzoic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and properties compared to other similar compounds. For example, the allyloxy group can undergo specific reactions such as polymerization, which is not possible with hydroxy or methoxy groups .
Properties
IUPAC Name |
3-prop-2-enoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBKXNYMWXFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424346 | |
Record name | 3-Allyloxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-83-4 | |
Record name | 3-Allyloxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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